4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole

Description

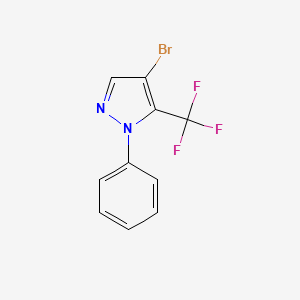

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is a heterocyclic compound that features a pyrazole ring substituted with a bromine atom at the 4-position, a phenyl group at the 1-position, and a trifluoromethyl group at the 5-position

Properties

IUPAC Name |

4-bromo-1-phenyl-5-(trifluoromethyl)pyrazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6BrF3N2/c11-8-6-15-16(9(8)10(12,13)14)7-4-2-1-3-5-7/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBNIPZYHEDWGPH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=C(C=N2)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6BrF3N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.07 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

497833-01-9 | |

| Record name | 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole typically involves multi-step procedures. One common method includes the halogenation of tri-substituted 5-trifluoromethylpyrazoles followed by palladium-catalyzed cross-coupling reactions. For instance, the pyrazole can be halogenated using N-bromosuccinimide (NBS) to introduce the bromine atom at the 4-position . Subsequent palladium-catalyzed Negishi or Buchwald–Hartwig cross-couplings can be employed to install carbon or nitrogen-based substituents .

Chemical Reactions Analysis

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom at the 4-position can be substituted with other groups through palladium-catalyzed cross-coupling reactions, such as the Negishi or Buchwald–Hartwig reactions.

Oxidation and Reduction:

Cycloaddition Reactions: The compound can participate in cycloaddition reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to form triazole derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

Anti-inflammatory Activity

Research indicates that pyrazole derivatives, including 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, exhibit notable anti-inflammatory properties. For instance, studies have demonstrated that similar compounds can inhibit cyclooxygenase enzymes, which are pivotal in the inflammatory process. In a comparative study, derivatives of pyrazole showed enhanced activity against inflammation models when compared to standard drugs like diclofenac sodium .

Anticancer Potential

The compound has been evaluated for its anticancer properties, particularly against various cancer cell lines. For example, derivatives with similar structures have shown significant inhibition of cell proliferation in A549 lung cancer cells and other cancer types. One study reported that certain pyrazole derivatives induced apoptosis in cancer cells, suggesting a mechanism that could be leveraged for therapeutic purposes .

Antimicrobial Properties

this compound has also been explored for its antimicrobial activities. Research indicates that it exhibits effectiveness against various bacterial strains and fungi, including Candida albicans. The presence of the trifluoromethyl group enhances its reactivity and interaction with biological targets, making it an attractive candidate for developing new antimicrobial agents .

Agrochemical Applications

Herbicidal Activity

In agricultural research, the compound has been investigated for its potential as a herbicide. Its structural characteristics allow it to act as a potent inhibitor of specific enzymes involved in plant growth regulation. Studies have shown that pyrazole derivatives can effectively control weed species without adversely affecting crop yields .

Pesticide Development

The unique electronic properties of this compound make it suitable for designing novel pesticides. Its efficacy against pests has been documented in several studies, highlighting its potential to serve as an active ingredient in new formulations aimed at enhancing crop protection .

Materials Science Applications

Synthesis of Advanced Materials

The compound is utilized in materials science for synthesizing advanced materials with unique electronic and optical properties. Its ability to form stable complexes with metals has led to its use in developing sensors and electronic devices .

Mechanism of Action

The exact mechanism of action for 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, facilitating its interaction with biological targets.

Comparison with Similar Compounds

Similar compounds to 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole include other trifluoromethyl-substituted pyrazoles and azoles. These compounds share the trifluoromethyl group, which imparts unique physicochemical properties such as increased lipophilicity and metabolic stability . the presence of the bromine atom and the specific substitution pattern in this compound distinguishes it from other related compounds, potentially leading to different reactivity and applications.

Biological Activity

4-Bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole is a compound that has garnered attention due to its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including its synthesis, pharmacological properties, and potential therapeutic applications.

- Chemical Formula : C10H6BrF3N2

- Molecular Weight : 303.06 g/mol

- Structure : The compound features a pyrazole ring substituted with a bromine atom and a trifluoromethyl group, which are critical for its biological activity.

Anticancer Activity

Research has indicated that derivatives of pyrazole, including this compound, exhibit significant anticancer properties. A study highlighted the effectiveness of similar pyrazole compounds in inhibiting cell proliferation across various cancer cell lines. The mechanism involves inducing apoptosis and disrupting cell cycle progression, particularly in Jurkat cells, as evidenced by fluorescence-activated cell sorting (FACS) analysis .

Table 1: Anticancer Activity of Pyrazole Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | Jurkat | 10 | Induces apoptosis |

| Other Pyrazole Derivative | HeLa | 5 | Cell cycle arrest |

Anti-inflammatory Activity

The compound has shown promising anti-inflammatory effects. Studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. For instance, one derivative exhibited an IC50 value of 0.01 µM against COX-2, indicating potent anti-inflammatory potential .

Table 2: Anti-inflammatory Activity of Pyrazole Compounds

| Compound | Target Enzyme | IC50 (µM) |

|---|---|---|

| This compound | COX-2 | 0.01 |

| Other Pyrazole Derivative | COX-1 | 5.40 |

The biological activity of this compound is attributed to its ability to interact with specific molecular targets within cells. The presence of halogen atoms enhances lipophilicity and affects the compound's interaction with biological membranes, facilitating better penetration and bioavailability.

Case Studies

In a notable case study, researchers evaluated the efficacy of this compound in a mouse model for cancer treatment. The results indicated a significant reduction in tumor size compared to control groups, supporting its potential use as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 4-bromo-1-phenyl-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield?

The synthesis typically involves cyclocondensation of hydrazine derivatives with β-keto esters or trifluoromethyl-substituted enones. For example, decarboxylative N-alkylation using ruthenium catalysts (e.g., Ru(dtbbpy)₃₂) under visible light irradiation enables efficient coupling of brominated pyrazole precursors with aryl or alkyl carboxylic acids . Yield optimization requires precise control of solvent systems (e.g., DCE/HFIP mixtures) and stoichiometric ratios of reactants. Bromination at the 4-position is often achieved using N-bromosuccinimide (NBS) under radical initiation .

Q. How can the structure of this compound be confirmed using crystallographic and spectroscopic methods?

Single-crystal X-ray diffraction (SCXRD) is the gold standard for unambiguous structural confirmation. The trifluoromethyl and bromine substituents generate distinct electron density maps, while hydrogen bonding networks (e.g., N–H⋯O interactions) can be resolved using SHELXL refinement . Complementary techniques include:

- ¹H/¹³C NMR : The deshielded proton at the 1-phenyl position (δ ~7.5–8.0 ppm) and CF₃ group (δ ~120–125 ppm in ¹³C) are diagnostic.

- HRMS : Molecular ion peaks align with the exact mass (291.07 g/mol for C₁₀H₇BrF₃N₂) .

Advanced Research Questions

Q. How do electronic effects of the bromo and trifluoromethyl groups influence reactivity in cross-coupling reactions?

The bromo group at the 4-position serves as a leaving group in palladium-catalyzed couplings (e.g., Suzuki-Miyaura), with reactivity enhanced by the electron-withdrawing trifluoromethyl group at the 5-position. The CF₃ group stabilizes transition states via inductive effects, accelerating oxidative addition steps. However, steric hindrance from the phenyl group at N1 may necessitate bulky ligands (e.g., XPhos) to prevent side reactions .

Q. What strategies mitigate challenges in crystallizing this compound derivatives?

Crystallization difficulties arise from the compound’s hydrophobic trifluoromethyl group and planar pyrazole ring. Strategies include:

- Co-crystallization : Using trifluoroacetic acid (TFA) or methanol as co-solvents to induce hydrogen-bonded networks .

- Temperature Gradients : Slow cooling from 313 K to room temperature promotes ordered lattice formation .

- Additives : Ionic liquids (e.g., [BMIM]BF₄) can reduce interfacial tension and improve crystal quality .

Q. How can computational methods predict the biological activity of this compound?

Density Functional Theory (DFT) calculations assess frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Molecular docking with targets like cyclooxygenase-2 (COX-2) or kinase enzymes can be performed using AutoDock Vina. The trifluoromethyl group’s hydrophobicity and bromine’s halogen-bonding potential are critical for binding affinity simulations .

Q. What analytical techniques resolve discrepancies in purity assessments between HPLC and NMR?

- HPLC-DAD/MS : Detects low-abundance impurities (e.g., dehalogenated byproducts) with UV/Vis and mass confirmation.

- ¹⁹F NMR : Quantifies trifluoromethyl group integrity, as fluorine shifts are sensitive to electronic perturbations.

- Elemental Analysis : Validates stoichiometric ratios of Br, F, and N to identify batch inconsistencies .

Q. What role does this compound play in synthesizing heterocyclic hybrids (e.g., triazole-pyrazole conjugates)?

The bromo group enables click chemistry (e.g., Cu-catalyzed azide-alkyne cycloaddition) to append triazole or oxadiazole rings. For example, coupling with 1-ethynyl-4-methoxyphenyl yields hybrid structures with enhanced π-stacking and antimicrobial activity . Reaction monitoring via TLC (Rf ~0.5 in ethyl acetate/hexane) ensures regioselectivity .

Methodological Considerations

Q. How to optimize reaction conditions for scale-up synthesis while minimizing hazardous byproducts?

Q. What protocols validate the stability of this compound under varying storage conditions?

- Forced Degradation Studies : Exposure to UV light (ICH Q1B guidelines) and 40°C/75% RH for 4 weeks.

- LC-MS Stability Indicating Assays : Monitor degradation products (e.g., debromination or hydrolysis of the CF₃ group) .

Data Contradictions and Resolution

Q. How to address conflicting reports on the compound’s solubility in polar aprotic solvents?

Discrepancies arise from polymorphic forms (e.g., amorphous vs. crystalline). Resolution methods:

- DSC/TGA : Identify melting points and decomposition profiles of different phases.

- PXRD : Compare diffraction patterns to reference databases (e.g., ICDD PDF-4+) .

Advanced Characterization Table

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.